molecular formula C18H20BrN3O2 B14917144 3-bromo-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide

3-bromo-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide

Cat. No.: B14917144
M. Wt: 390.3 g/mol
InChI Key: IVHMLVDGGGXOTD-UDWIEESQSA-N
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Description

3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide is an organic compound with the molecular formula C18H20BrN3O. This compound is known for its unique structure, which includes a bromine atom, a diethylamino group, and a hydroxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}benzohydrazide is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20BrN3O2/c1-3-22(4-2)16-9-8-14(17(23)11-16)12-20-21-18(24)13-6-5-7-15(19)10-13/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

IVHMLVDGGGXOTD-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

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